3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-fluoro-3-(methoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c1-9-5-6(7)2-3-8-4-6;/h8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFALFHRJSITBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in the presence of a base . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
While comprehensive data tables and dedicated case studies for 3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride are not available within the provided search results, the available literature allows us to identify its potential as a building block in synthesizing various compounds with pharmaceutical applications [1, 4].
Synthesis and Chemical Properties
- 3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride is a fluorinated organic compound with the SMILES string Cl.F[C@@H]1CCNC1 .
- Its InChI key is LENYOXXELREKGZ-PGMHMLKASA-N .
Potential Applications
While the search results do not specifically detail applications of 3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride, they do highlight the uses of fluoropyrrolidine derivatives in pharmaceutical chemistry [1, 2, 4].
- (R)-(−)-3-Fluoropyrrolidine hydrochloride: This compound can be utilized as a substrate in the preparation of Imidazo[1,2-a]pyrazine derivatives, which are potential aurora kinase inhibitors, and pyrazolopyrimidine derivatives, which could be PDE10A inhibitors .
- Trifluoromethylpyridine (TFMP) derivatives: These are used in crop protection within the agrochemical market. They also have uses in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are attributed to the properties of the fluorine atom and the pyridine moiety .
- Pyrrolidine derivatives are widely employed by medicinal chemists in creating compounds for human disease treatment . For instance, cis-3,4-diphenylpyrrolidine derivatives have been explored as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), relevant in autoimmune diseases .
- 3-benzhydryl derivatives can be used as anticonvulsants .
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions . The compound may also modulate the activity of enzymes by acting as a competitive or non-competitive inhibitor, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Pyrrolidine Derivatives
(a) 3-Fluoropyrrolidine Hydrochloride (CAS: 136725-55-8)
- Structure : Lacks the methoxymethyl group but retains the fluorine atom at the 3-position.
- Properties : Reduced solubility compared to the target compound due to the absence of the polar methoxymethyl group. Fluorination still enhances metabolic stability and membrane permeability.
- Applications : Used in CNS drug development due to improved blood-brain barrier penetration .
(b) 3,3-Difluoropyrrolidine Hydrochloride (CAS: 57395-89-8)
- Structure : Contains two fluorine atoms at the 3-position.
- Properties: Increased electronegativity and rigidity compared to mono-fluorinated analogs. This enhances receptor binding affinity but may reduce solubility.
- Applications : Explored in kinase inhibitors and antiviral agents .
(c) 3-(Fluoromethyl)-3-Methylpyrrolidine Hydrochloride (CAS: 1823319-20-5)
Methoxy-Substituted Pyrrolidine Derivatives
(a) (S)-3-(Methoxymethyl)pyrrolidine Hydrochloride (CAS: 1421050-43-2)
- Structure : Lacks the fluorine atom but retains the methoxymethyl group.
- Properties : Improved solubility but reduced metabolic stability compared to the fluorinated analog.
- Applications : Used in peptide mimetics and GPCR-targeted therapies .
(b) 3,3-Dimethoxypyrrolidine Hydrochloride (CAS: 685828-16-4)
Aryl-Substituted Fluoropyrrolidines
3-Fluoro-3-(2-methylphenyl)pyrrolidine Hydrochloride (CAS: 1803581-19-2)
Functionalized Analogs
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine Hydrochloride (CAS: 2230798-60-2)
Research Findings and Trends
- Fluorine Impact : Fluorination consistently improves metabolic stability and bioavailability across analogs but requires balancing with solubilizing groups like methoxymethyl .
- Structural Flexibility : Methoxymethyl substitution offers tunable polarity, critical for optimizing drug-like properties .
- Market Availability : While 3-Fluoro-3-(methoxymethyl)pyrrolidine HCl is available in bulk (ECHEMI), some derivatives (e.g., 3-Fluoro-3-(methoxymethyl)pyrrolidine HCl from CymitQuimica) are discontinued, highlighting supply chain variability .
Biological Activity
3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring substituted with a fluorine atom and a methoxymethyl group. This combination enhances its potential biological activity, making it a subject of interest for various therapeutic applications.
- Chemical Formula : C6H13ClFNO
- CAS Number : 1637399-32-6
- Molecular Weight : 165.63 g/mol
The biological activity of 3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride is primarily attributed to its interaction with molecular targets, such as enzymes and receptors. The presence of the fluorine atom increases the compound's binding affinity and selectivity, which is crucial for its effectiveness in biological systems. Specifically, the fluorine can form strong hydrogen bonds and dipole interactions, enhancing the compound's stability and reactivity in various biochemical pathways.
Antimicrobial Properties
Research indicates that compounds similar to 3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated pyrrolidines can inhibit bacterial growth by targeting essential bacterial enzymes .
Anticancer Activity
Fluorinated compounds have been explored for their anticancer properties. The unique structure of 3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth. In vitro studies are necessary to evaluate its efficacy against specific cancer cell lines.
Case Studies
- Enzyme Inhibition : A study demonstrated that similar fluorinated pyrrolidines could act as inhibitors of purine nucleoside phosphorylase (PNP), an enzyme involved in nucleotide metabolism. This inhibition is crucial for developing treatments for certain cancers and autoimmune diseases .
- Binding Affinity Studies : Comparative studies showed that the binding affinity of fluorinated pyrrolidines to various receptors is significantly enhanced due to the presence of the fluorine atom .
Comparative Analysis
The biological activity of 3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride can be compared with other related compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 3-Fluoropyrrolidine hydrochloride | Lacks methoxymethyl group | Moderate enzyme inhibition |
| 3-(Methoxymethyl)pyrrolidine hydrochloride | Lacks fluorine atom | Limited binding affinity |
| 3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride | Contains both groups | Enhanced binding and potential anticancer activity |
Q & A
Q. What are the recommended synthetic routes for 3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or catalytic hydrogenation. For example:
- Step 1: Chloromethylation of pyrrolidine using formaldehyde and HCl to introduce the chloromethyl group .
- Step 2: Fluorination via halogen exchange (e.g., using KF or AgF) under anhydrous conditions in polar aprotic solvents like DMF .
- Step 3: Methoxymethylation via Williamson ether synthesis, employing sodium methoxide and methyl iodide .
Optimization Tips: Control temperature (40–60°C for fluorination), use high-purity reagents, and purify via recrystallization or column chromatography. Yield improvements (>70%) are achievable with inert atmospheres (N₂/Ar) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxymethyl and fluorine groups) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H⁺] = 194.1 g/mol) .
- X-ray Crystallography: For absolute stereochemical confirmation if chiral centers are present .
- HPLC: Chiral HPLC columns (e.g., Chiralpak®) to assess enantiomeric excess in stereoisomeric forms .
Q. How does the hydrochloride salt form affect solubility and stability in experimental settings?
The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by forming ionic interactions with water. Stability is maintained in dry, cool storage (2–8°C), but hydrolysis risks exist in basic conditions. Pre-formulation studies should assess pH-dependent degradation using accelerated stability testing (40°C/75% RH) .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure 3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride?
- Chiral Auxiliaries: Use (R)- or (S)-proline derivatives to induce asymmetry during ring closure .
- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation steps to control stereochemistry .
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) can selectively hydrolyze undesired enantiomers .
Validation: Compare optical rotation values with literature and use chiral NMR shift reagents (e.g., Eu(hfc)₃) .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the fluorinated pyrrolidine core?
- Electron-Withdrawing Effects: Fluorine at C3 increases electrophilicity, enhancing interactions with nucleophilic biological targets (e.g., enzyme active sites) .
- Methoxymethyl Flexibility: The methoxymethyl group’s conformational mobility can be probed via methyl ether analogues or rigidified derivatives (e.g., cyclopropane substitutions) .
Methodology: Synthesize analogues with varying substituents (e.g., Cl, CF₃) and test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental designs are suitable for investigating metabolic stability in preclinical models?
- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Monitor CYP450 inhibition using fluorescent probes .
- Isotope Tracing: Use ¹⁸O or deuterium-labeled compounds to track metabolic pathways .
- In Vivo Correlation: Administer to rodents and collect plasma/bile for pharmacokinetic profiling (AUC, t₁/₂) .
Data Contradictions and Resolution
Q. Discrepancies in reported fluorination efficiencies: How to reconcile conflicting yields?
- Root Cause: Variability in fluorinating agents (e.g., AgF vs. KF) and solvent purity (DMF vs. DMSO) .
- Resolution: Standardize reagents (e.g., AgF in anhydrous DMF) and validate via ¹⁹F NMR to quantify unreacted intermediates .
Q. Conflicting bioactivity data across similar pyrrolidine derivatives: How to prioritize analogues?
- Meta-Analysis: Use cheminformatics tools (e.g., Schrödinger’s QikProp) to compare logP, polar surface area, and H-bond donors .
- Crystallographic Studies: Resolve binding modes with target proteins (e.g., GPCRs) to identify critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
